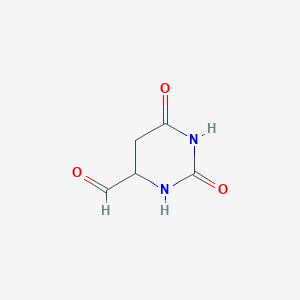
2,6-Dioxo-1,3-diazinane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-uracil monohydrate, also known as uracil-6-carboxaldehyde monohydrate, is an organic compound with the chemical formula C5H4N2O3·H2O. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-uracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 6-Formyl-uracil, which is then hydrated to obtain the monohydrate form .
Industrial Production Methods: Industrial production of 6-Formyl-uracil monohydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Formyl-uracil monohydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the uracil ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: 6-Carboxyuracil
Reduction: 6-Hydroxymethyluracil
Substitution: Various substituted uracil derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Formyl-uracil monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of nucleic acids and proteins.
Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: It finds applications in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Formyl-uracil monohydrate involves its interaction with nucleic acids and proteins. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and nucleic acids, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
6-Methyluracil: A precursor in the synthesis of 6-Formyl-uracil monohydrate.
6-Carboxyuracil: An oxidation product of 6-Formyl-uracil monohydrate.
6-Hydroxymethyluracil: A reduction product of 6-Formyl-uracil monohydrate.
Uniqueness: 6-Formyl-uracil monohydrate is unique due to its formyl group, which allows it to undergo specific reactions that other uracil derivatives cannot. This makes it a versatile compound in synthetic chemistry and biochemical research .
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2,6-dioxo-1,3-diazinane-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10) |
Clave InChI |
HSXLNRYVHYAXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)NC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


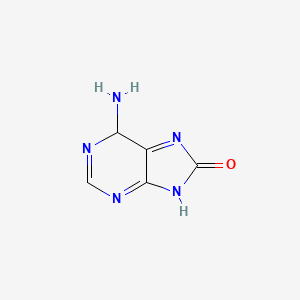
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

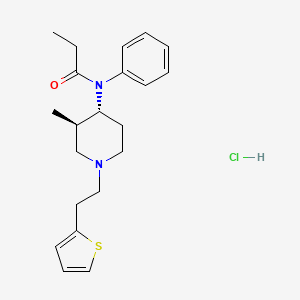
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
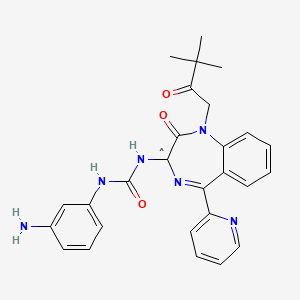
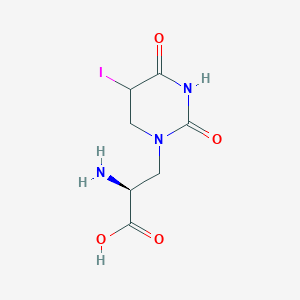
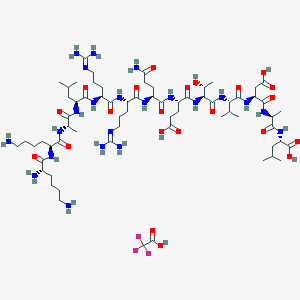
![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
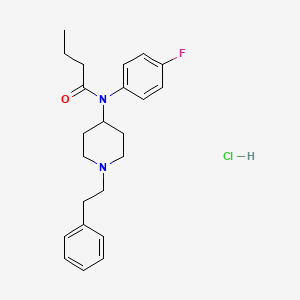
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)

